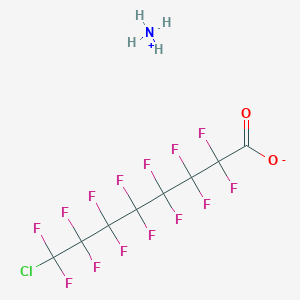

Ammonium 8-chlorotetradecafluorooctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium 8-chlorotetradecafluorooctanoate (commonly known as C8) is a synthetic compound that has been widely used in various industrial and commercial applications. It belongs to the family of perfluoroalkyl substances (PFAS), which are highly persistent and bioaccumulative in the environment. Despite its widespread use, the potential health effects of C8 have been a subject of intense scientific debate in recent years.

Wirkmechanismus

The mechanism of action of C8 is not fully understood, but it is believed to involve the disruption of cellular membranes and the alteration of cellular signaling pathways. C8 can bind to proteins and enzymes in the body, leading to the inhibition of their normal functions. It can also interfere with the metabolism of lipids and hormones, which can have a wide range of physiological effects.

Biochemische Und Physiologische Effekte

C8 has been shown to have a wide range of biochemical and physiological effects in animal and human studies. It can accumulate in various organs, such as the liver, kidney, and brain, and can persist in the body for many years. C8 has been associated with several adverse health outcomes, including liver damage, thyroid disease, immune dysfunction, and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

C8 has several advantages for lab experiments, including its stability, solubility, and availability. It can be easily synthesized and purified, and its unique physicochemical properties make it an ideal candidate for many research applications. However, C8 also has several limitations, such as its toxicity and potential health effects. Researchers must take appropriate precautions when handling C8 and must follow strict safety guidelines to minimize the risks of exposure.

Zukünftige Richtungen

There are several future directions for research on C8, including the development of new synthesis methods, the investigation of its potential health effects, and the exploration of its environmental fate and transport. Researchers are also exploring the use of C8 as a potential drug delivery system and as a tool for studying cellular signaling pathways. As the scientific understanding of C8 continues to evolve, it is likely that new applications and research directions will emerge.

Conclusion

In conclusion, C8 is a synthetic compound that has been widely used in various industrial and commercial applications. Its unique physicochemical properties make it an ideal candidate for many research applications, but its potential health effects have been a subject of intense scientific debate. Further research is needed to fully understand the mechanism of action of C8 and its potential health effects. Researchers must take appropriate precautions when handling C8 and must follow strict safety guidelines to minimize the risks of exposure.

Synthesemethoden

C8 can be synthesized by reacting perfluorooctanoic acid (PFOA) with ammonium hydroxide. The reaction takes place in a closed system under high temperature and pressure conditions. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

C8 has been extensively studied in various scientific fields, including environmental science, toxicology, and pharmacology. Its unique physicochemical properties, such as high stability and hydrophobicity, make it an ideal candidate for many research applications. For example, C8 has been used as a surfactant in the production of fluoropolymers, such as Teflon. It has also been used as a wetting agent in the textile industry and as a fire retardant in the production of electronic components.

Eigenschaften

CAS-Nummer |

16557-94-1 |

|---|---|

Produktname |

Ammonium 8-chlorotetradecafluorooctanoate |

Molekularformel |

C8H4ClF14NO2 |

Molekulargewicht |

447.55 g/mol |

IUPAC-Name |

azanium;8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoate |

InChI |

InChI=1S/C8HClF14O2.H3N/c9-8(22,23)7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(24)25;/h(H,24,25);1H3 |

InChI-Schlüssel |

VQMQRMGKPBLNMC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Kanonische SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Andere CAS-Nummern |

16557-94-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)